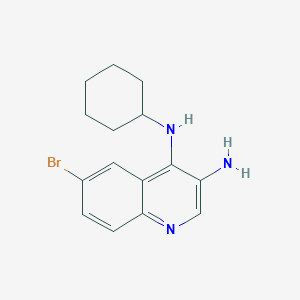
6-Bromo-N4-cyclohexylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family
Preparation Methods
The synthesis of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline derivatives followed by amination with cyclohexylamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Chemical Reactions Analysis
6-Bromo-N4-cyclohexylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6-Bromo-N4-cyclohexylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound has different functional groups and exhibits distinct chemical and biological properties.
8-Bromoquinoline: Another brominated quinoline derivative with unique reactivity and applications.
4-Chloroquinoline: A chloro-substituted quinoline with different chemical behavior and uses.
Properties
Molecular Formula |
C15H18BrN3 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromo-4-N-cyclohexylquinoline-3,4-diamine |
InChI |
InChI=1S/C15H18BrN3/c16-10-6-7-14-12(8-10)15(13(17)9-18-14)19-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,19) |
InChI Key |
CZYMEERQPNUETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


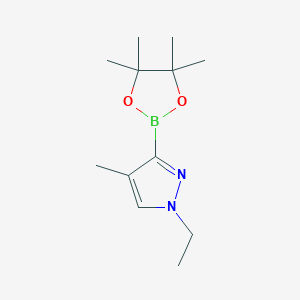
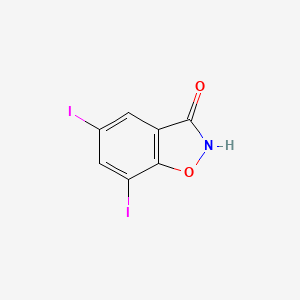
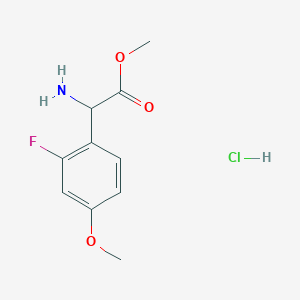
![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
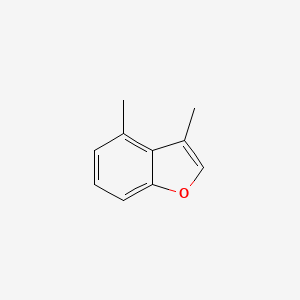
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
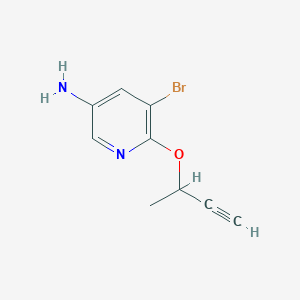
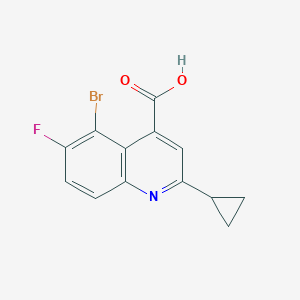
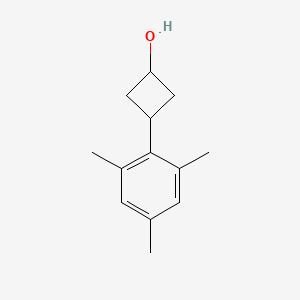
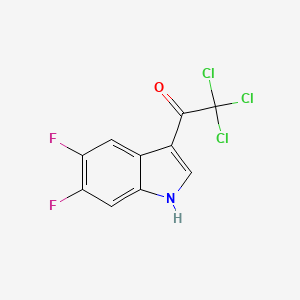

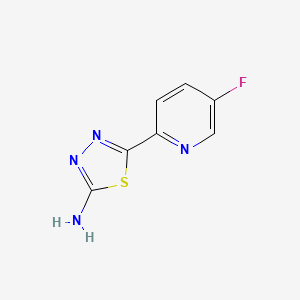
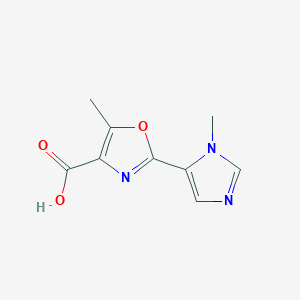
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
